molecular formula C24H32N4O3S B2775446 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 899749-51-0

2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2775446
CAS RN: 899749-51-0
M. Wt: 456.61
InChI Key: YSQWNCLBCINTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H32N4O3S and its molecular weight is 456.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A study by Gul et al. (2017) highlighted the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds showing antimicrobial and hemolytic activity. Compounds in this series demonstrated variable antimicrobial efficacy against selected microbial species, with certain derivatives exhibiting potent activity and low toxicity, suggesting potential for further biological screening (Gul et al., 2017).

  • Bardiot et al. (2015) discovered 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with broad-spectrum antifungal properties against Candida and Aspergillus species. These findings underline the potential of these compounds as antifungal agents, despite challenges related to their plasmatic stability (Bardiot et al., 2015).

  • Research by Thomasco et al. (2003) on 1,3,4-thiadiazole phenyl oxazolidinone analogues showed potent antibacterial activity against both gram-positive and gram-negative organisms, indicating these derivatives as promising antibacterial agents (Thomasco et al., 2003).

Anticonvulsant and Anti-inflammatory Potential

  • Amir et al. (2011) synthesized benzothiazole derivatives with morpholino and imidazolyl as anticonvulsant leads, providing insights into the development of new therapeutic agents for epilepsy. Their work also involved in silico drug-likeness parameters to assess drug absorption and brain penetration (Amir et al., 2011).

  • Alagarsamy et al. (2015) designed quinazolinyl acetamides and tested them for analgesic and anti-inflammatory activities. Among them, a specific compound showed potent activity, highlighting the therapeutic potential of quinazolinyl acetamides in managing pain and inflammation (Alagarsamy et al., 2015).

Antitumor Activity

  • A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with certain compounds being significantly more potent than the control 5-FU. This research suggests the potential of these derivatives in cancer therapy (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(4-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-18-7-9-19(10-8-18)25-22(29)17-32-23-20-5-2-3-6-21(20)28(24(30)26-23)12-4-11-27-13-15-31-16-14-27/h7-10H,2-6,11-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQWNCLBCINTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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